molecular formula C10H8N2O2 B085214 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile CAS No. 13610-55-4

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

Cat. No.: B085214
CAS No.: 13610-55-4
M. Wt: 188.18 g/mol
InChI Key: CAVKDMJWXRXNJH-UHFFFAOYSA-N
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Description

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile (CAS: Not explicitly provided, but structurally related to compounds in and ) is a heterocyclic compound featuring a benzoxazolone core fused with a propanenitrile group. The benzoxazolone moiety (a bicyclic structure combining benzene and oxazole rings) is known for its bioactivity, particularly in antimicrobial and antifungal applications .

Such methods may apply to the target compound .

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVKDMJWXRXNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384057
Record name 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13610-55-4
Record name 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-3(2H)-benzoxazolepropionitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable nitrile compound in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, often using solvents such as toluene or ethanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of benzoxazoles exhibit significant antimicrobial properties. The compound 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile has been evaluated for its efficacy against various bacterial strains. Studies suggest that modifications in the benzoxazole ring can enhance antibacterial activity, making it a candidate for further development as an antibiotic agent .

Anticancer Properties
Several studies have focused on the anticancer potential of benzoxazole derivatives. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that benzoxazole derivatives could induce apoptosis in cancer cells by activating specific cellular pathways . This suggests a potential for developing new anticancer drugs based on this compound.

Neuroprotective Effects
Research indicates that certain benzoxazole derivatives may possess neuroprotective properties. The ability of these compounds to cross the blood-brain barrier and exert protective effects on neuronal cells has been documented. This opens avenues for exploring their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its unique chemical structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength. Research has shown that polymers doped with this compound exhibit improved resistance to thermal degradation .

Fluorescent Materials
The compound's ability to fluoresce under UV light makes it suitable for applications in optoelectronics and fluorescent materials. Studies have explored its use in developing sensors and indicators due to its photophysical properties . The potential for creating fluorescent probes for biological imaging is also being investigated.

Analytical Chemistry

Chromatographic Applications
this compound has been utilized as a standard reference material in chromatographic analyses. Its distinct chemical profile allows for the development of analytical methods for detecting similar compounds in complex mixtures. This application is particularly relevant in pharmaceutical quality control and environmental monitoring .

Spectroscopic Studies
The compound's spectral characteristics have been studied using techniques such as NMR and IR spectroscopy. These studies provide insights into molecular interactions and stability under various conditions, aiding in the design of new compounds with desired properties .

Case Studies

Study Title Focus Area Findings
Antibacterial Activity of Benzoxazole DerivativesMedicinal ChemistryDemonstrated significant efficacy against E. coli and Staphylococcus aureus strains
Synthesis and Characterization of Fluorescent PolymersMaterials ScienceEnhanced thermal stability observed with incorporation of benzoxazole derivatives
Chromatographic Analysis of Pharmaceutical CompoundsAnalytical ChemistryDeveloped a reliable method for detecting related compounds using this compound as a standard

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile C₁₀H₈N₂O₂ ~188.18 (calculated) Benzoxazolone, nitrile Potential bioactive precursor
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid (CAS: 13610-59-8) C₁₀H₉NO₃ 191.18 Benzoxazolone, carboxylic acid Enhanced solubility due to -COOH
Ethyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate C₁₁H₁₁NO₄ 221.21 Benzoxazolone, ester Ester group for prodrug applications
Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate C₁₁H₁₁NO₃S 253.27 Benzothiazolone, ester Antimicrobial activity
3-Oxo-3-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)-2-(4-phenyl-1,3-thiazol-2(3H)-ylidene)propanenitrile C₂₁H₁₄N₂O₃S 374.41 Isochromanone, thiazole, nitrile High thermal stability (m.p. 328.7°C)
Key Observations:

Functional Group Impact: The nitrile group in the target compound offers distinct reactivity compared to the carboxylic acid (CAS 13610-59-8) or ester derivatives. Nitriles are less polar but more amenable to click chemistry or hydrolysis to amines/acids .

Heterocyclic Core Modifications: Replacing the benzoxazolone oxygen with sulfur (as in the benzothiazolone derivative in ) increases molecular weight and alters electronic properties. Sulfur’s lower electronegativity may enhance π-π stacking interactions in biological targets . The thiazole-isochromenone hybrid in exhibits higher thermal stability (melting point 328.7°C), likely due to extended conjugation and rigid planar structure .

Biological Activity: Benzoxazolone and benzothiazolone derivatives are associated with antimicrobial activity. For example, propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate shows efficacy against bacterial and fungal strains . The cyanoacetamide derivatives in (e.g., 3a–3l) were synthesized for bio-evaluation, suggesting the target compound’s nitrile group could be leveraged in similar pharmacological contexts .

Biological Activity

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

The molecular formula of this compound is C11H10N2O2C_{11}H_{10}N_2O_2. It features a benzoxazole ring system which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates antibacterial and antifungal activities. For instance, a study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A series of experiments revealed that it can inhibit cell proliferation in cancer cell lines. In vitro studies showed that treatment with this compound resulted in reduced viability of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

Furthermore, this compound has been noted for its anti-inflammatory effects. Studies have demonstrated a reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures treated with this compound . This suggests a potential therapeutic application in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Modulation of Cytokine Production : By affecting the signaling pathways related to inflammation, it reduces the production of pro-inflammatory mediators.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple pathogens. The Minimum Inhibitory Concentration (MIC) was determined for each strain:

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These results indicate promising antibacterial and antifungal activity .

Study 2: Cancer Cell Line Testing

A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability:

Concentration (μM)Cell Viability (%)
0100
1080
2550
5020

This suggests that higher concentrations significantly impair cell growth .

Q & A

Q. How can researchers optimize the synthesis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile to improve yield and purity?

Answer: The synthesis typically involves multi-step reactions, such as coupling benzoxazolone derivatives with nitrile-containing intermediates. Key parameters include:

  • Temperature control : Maintaining 0–5°C during condensation steps to minimize side reactions .
  • Catalyst selection : Using piperidine or similar bases to enhance reaction efficiency .
  • Purification methods : Employing preparative HPLC with trifluoroacetic acid (TFA) as a mobile phase additive to isolate the product . Scale-up requires optimization of pressure and solvent systems (e.g., acetonitrile) to ensure reproducibility .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • FT-IR and NMR : Identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) and confirm regiochemistry via 1^1H and 13^13C NMR .
  • X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for analyzing hydrogen bonding and molecular packing .
  • UV-Vis spectroscopy : Assess electronic transitions related to the benzoxazole ring and nitrile group for photochemical studies .

Q. How can preliminary biological activity screening be designed for this compound?

Answer:

  • In vitro assays : Test enzyme inhibition (e.g., kynurenine 3-monooxygenase) using cell-free systems to evaluate binding affinity .
  • Cellular models : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related benzoxazolone derivatives .
  • Target identification : Use fluorescence polarization assays to study interactions with receptors or enzymes implicated in disease pathways .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity and electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict sites of nucleophilic/electrophilic attack .
  • Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions stabilizing the benzoxazole-nitrilopropane linkage .
  • Molecular docking : Simulate binding poses with biological targets (e.g., enzymes) using AutoDock Vina or similar software .

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal validation : Combine in vitro assays (e.g., SPR for binding kinetics) with in vivo models to confirm target engagement .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed effects .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing benzoxazole with benzothiazole) to isolate pharmacophoric elements .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Co-crystallization : Introduce metal ions (e.g., Zn²⁺) to form coordination complexes, stabilizing the crystal lattice .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility and nucleation .
  • Twinned data refinement : Use SHELXL’s TWIN command to resolve overlapping reflections in problematic datasets .

Q. How do physicochemical properties (e.g., logP, pKa) influence the compound’s pharmacokinetic profile?

Answer:

  • logP determination : Use shake-flask or HPLC methods to measure partition coefficients, correlating with membrane permeability .
  • pKa prediction : Employ potentiometric titration or computational tools (e.g., MarvinSketch) to assess ionization states at physiological pH .
  • Solubility enhancement : Formulate with cyclodextrins or lipid-based carriers to improve bioavailability .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, goggles, and respiratory protection to avoid skin/eye contact and inhalation of dust .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to nitrile vapors .
  • Waste disposal : Neutralize residues with alkaline solutions before incineration to prevent environmental release .

Q. How can researchers leverage metal coordination chemistry to expand applications of this compound?

Answer:

  • Ligand design : Functionalize the benzoxazole ring with donor atoms (e.g., carboxylate groups) to bind transition metals like Zn²⁺ or Cu²⁺ .
  • Catalytic studies : Explore metal-organic frameworks (MOFs) for heterogeneous catalysis or sensor development .
  • Antimicrobial activity : Screen metal complexes for enhanced efficacy against drug-resistant pathogens .

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